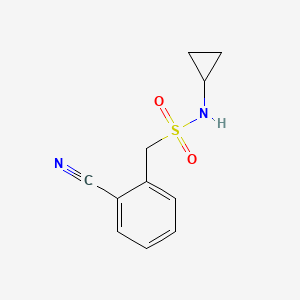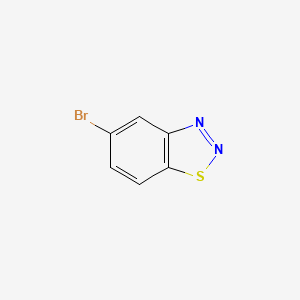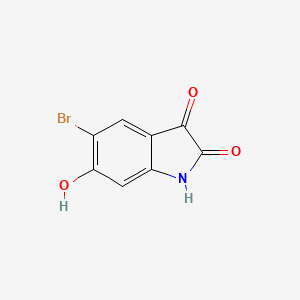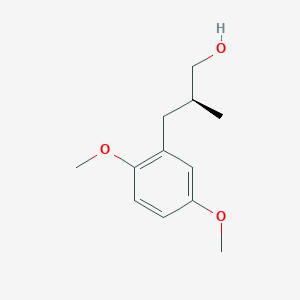
4-Chloro-8-fluoro-3-nitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-8-fluoro-3-nitroquinoline is a chemical compound with the molecular formula C9H4ClFN2O2 . It is a derivative of quinoline, a nitrogen-containing heterocycle that has versatile applications in industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of this compound and its analogues has been a subject of numerous studies. Classical methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . More recent methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The presence of chlorine, fluorine, and nitro groups at positions 4, 8, and 3 respectively, adds to the complexity of the molecule .
Chemical Reactions Analysis
The chemical reactivity of this compound is influenced by the presence of the chlorine, fluorine, and nitro groups. Nucleophilic displacement of chlorine atoms with the fluoride ion is one of the most common methods to obtain fluorinated quinolines from their chloro analogues .
科学的研究の応用
Antibacterial Applications
Research has shown that derivatives of nitrofluoroquinolone, including compounds related to 4-Chloro-8-fluoro-3-nitroquinoline, have significant antibacterial activities. For example, the synthesis of new 8-nitrofluoroquinolone models led to compounds with interesting antibacterial activity against both gram-positive and gram-negative strains. Specifically, certain derivatives exhibited good activity against S. aureus with minimal inhibitory concentration (MIC) values ranging approximately from 2-5 micrograms per milliliter, suggesting that more lipophilic groups could enhance activity against gram-positive strains (Al-Hiari et al., 2007).
Anticancer Applications
The compound has also been involved in the synthesis of indenoisoquinoline topoisomerase I poisons, which are potent anticancer agents. A study discovered potent indenoisoquinoline topoisomerase I poisons that lacked the 3-nitro toxicophore, suggesting that fluorine and chlorine could replace the 3-nitro group with minimal loss of Top1 poisoning activity. This adjustment could help design novel indenoisoquinolines with improved safety profiles, thus contributing to cancer therapy with reduced potential safety risks (Beck et al., 2015).
Chemical Synthesis and Reactions
In chemical synthesis, the reaction of 3-fluoro-4-nitroquinoline 1-oxide, closely related to this compound, demonstrated that the fluorine atom of this compound could be replaced with nucleophiles such as OR- or NR2-containing compounds in neutral or alkaline media. This type of reaction is crucial for creating various derivatives with potential pharmacological activities (Araki et al., 1968).
Safety and Hazards
4-Chloro-8-fluoro-3-nitroquinoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .
将来の方向性
Quinoline and its derivatives, including 4-Chloro-8-fluoro-3-nitroquinoline, continue to be of interest in the fields of medicinal and synthetic organic chemistry . Future research may focus on developing novel methods of synthesis, studying the reactivity of fluorinated quinolines, and exploring their potential practical applications .
作用機序
Target of Action
Quinolines, the class of compounds to which “4-Chloro-8-fluoro-3-nitroquinoline” belongs, are known to interact with various enzymes and receptors in the body . The specific targets of “this compound” would depend on its specific structure and functional groups.
Mode of Action
The mode of action of “this compound” would depend on its specific targets. Quinolines often work by inhibiting the function of their target enzymes or receptors, thereby affecting the biochemical processes these targets are involved in .
Biochemical Pathways
The biochemical pathways affected by “this compound” would depend on its specific targets. Quinolines can affect a variety of pathways, depending on their structure and the enzymes or receptors they interact with .
特性
IUPAC Name |
4-chloro-8-fluoro-3-nitroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFN2O2/c10-8-5-2-1-3-6(11)9(5)12-4-7(8)13(14)15/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGRDXZBIHWZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2680755.png)

![3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea](/img/structure/B2680758.png)
![2-[6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2680760.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2680763.png)

![3-[(3-chlorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2680769.png)
![4-[2-(2-Chlorophenoxy)ethyl]morpholine](/img/structure/B2680770.png)

![N-(4-fluorophenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2680774.png)
![2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol](/img/structure/B2680775.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2680777.png)
